molecular formula C12H17FN2O B1437511 N-(5-Amino-2-fluorophenyl)hexanamide CAS No. 1020053-87-5

N-(5-Amino-2-fluorophenyl)hexanamide

Cat. No.: B1437511
CAS No.: 1020053-87-5
M. Wt: 224.27 g/mol
InChI Key: ZWLJIXMVXOOHSC-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)hexanamide is a chemical compound with the molecular formula C12H17FN2O and a molecular weight of 224.28 g/mol . It features a fluorophenyl group and a hexanamide chain, a structural motif found in compounds investigated for their potential bioactivity. While specific biological data for this exact compound may be limited, its core structure is highly relevant in medicinal chemistry research. Specifically, structurally related anilide compounds have been identified as key intermediates in the development of proteolysis-targeting chimeras (PROTACs) . PROTACs are a promising class of therapeutics designed to selectively degrade disease-causing proteins; for instance, similar C8-linked pyrrolobenzodiazepine (PBD) conjugates have been developed as PROTACs capable of degrading the NF-κB subunit RelA/p65, showcasing potential for targeting transcription factors in cancer research . Furthermore, compounds with similar N-(aminofluorophenyl)amide scaffolds are explored as cannabinoid receptor (CB2) inverse agonists, which have shown promise in inhibiting osteoclast formation and are being investigated as potential anti-osteoporosis agents . This compound is supplied For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-2-3-4-5-12(16)15-11-8-9(14)6-7-10(11)13/h6-8H,2-5,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLJIXMVXOOHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Coupling of 5-Amino-2-fluoroaniline with Hexanoyl Chloride

A classical approach involves reacting 5-amino-2-fluoroaniline with hexanoyl chloride under controlled conditions:

  • Reagents and conditions : 5-amino-2-fluoroaniline is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C.
  • Hexanoyl chloride is added dropwise with a base (e.g., triethylamine) to scavenge the HCl formed.
  • The reaction mixture is stirred at low temperature initially, then allowed to warm to room temperature to complete the amide bond formation.
  • The product is isolated by aqueous workup and purified by recrystallization or chromatography.

This method provides a straightforward route with typically good yields and high purity.

Hydrazide Intermediate Route and Cyclization

Inspired by fluorine-containing analogues synthesis reported for related compounds, a two-step approach can be used:

  • Step 1: Formation of amide hydrazide intermediate by reacting the corresponding acid chloride or ester of hexanoic acid with hydrazine hydrate.
  • Step 2: Cyclization or further functionalization to introduce the amino group on the aromatic ring or to stabilize the intermediate.

This method, while more complex, allows for selective functional group transformations and has been used successfully in synthesizing fluorinated amides with high regioselectivity and yield (up to ~86% in related systems).

Direct N-Amination of Fluorinated Anilines

A more specialized method involves the direct N-amination of fluorinated aniline derivatives:

  • The anion of 5-fluoroaniline is generated under basic conditions.
  • Amination reagents such as hydroxylamine-O-sulphonic acid are introduced to install the amino group directly on the nitrogen.
  • This method avoids ring cleavage and recyclization steps, simplifying the synthesis but may require careful control of reaction conditions to prevent side reactions.

This approach has been demonstrated in related fluorinated compounds but may have limitations in yield and purity depending on substrate sensitivity.

Reaction Conditions and Purification

  • Atmosphere : Reactions sensitive to moisture or air are performed under inert atmosphere (argon or nitrogen) using oven-dried glassware to prevent hydrolysis or oxidation.
  • Temperature : Typically, low temperatures (0 °C to room temperature) are employed during acylation to control reaction rates and minimize side reactions.
  • Purification : Flash chromatography on silica gel using mixtures of ethyl acetate and hexanes is common. Preparative reverse-phase HPLC can be used for higher purity requirements.

Data Table Summarizing Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Amide Formation (Acylation) 5-amino-2-fluoroaniline + hexanoyl chloride, base, 0 °C to RT 70-90 Straightforward, widely used
Hydrazide Intermediate Route Hexanoic acid derivative + hydrazine hydrate, reflux cyclization ~86 Allows selective functionalization
Direct N-Amination Fluoroaniline anion + hydroxylamine-O-sulphonic acid, basic conditions Variable Avoids ring cleavage, requires optimization

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)hexanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hexanamide Derivatives with Aromatic Amine Substituents

N-[2-(1H-Indol-3-yl)ethyl]hexanamide (Compound A)
  • Structure : Features a hexanamide chain linked to a tryptamine-derived indole group.
  • Activity : Demonstrated anti-parasitic activity against Plasmodium falciparum (malaria parasite) in vitro, likely targeting PfCDPK1 kinase .
  • Comparison: Unlike N-(5-Amino-2-fluorophenyl)hexanamide, Compound A’s indole group may enhance hydrophobic interactions with biological targets. The fluorine in the target compound could improve metabolic stability by reducing oxidative degradation.
6-(Acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide
  • Structure: Contains a thiadiazole ring (electron-withdrawing) and an acetylated amino group on the hexanamide chain.
  • Activity: Thiadiazole derivatives are known for antimicrobial and anticancer properties. The thiadiazole moiety may enhance solubility in polar solvents compared to the fluorophenyl group .

Fluorophenyl-Based Amides with Varied Acyl Groups

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide
  • Structure: Propanamide chain with a 2-methoxyphenoxy substituent.
  • Properties: Molecular weight 304.32 g/mol, purity ≥95% .
  • Comparison : The shorter propanamide chain (vs. hexanamide) reduces molecular weight but may decrease binding affinity in hydrophobic pockets.
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide
  • Structure: Acetamide chain with a 3-methylphenoxy group.
  • Properties : Molecular weight 274.29 g/mol . The methyl group adds steric bulk without significant electronic effects.
  • Comparison: The acetamide chain’s brevity may limit solubility in nonpolar environments compared to hexanamide.

Complex Hexanamide Derivatives with Heterocyclic Moieties

Hexanamide, 3-amino-N-[(5S)-2-[(aminocarbonyl)amino]-1,4,5,6-tetrahydro-6-oxo-5-pyrimidinyl]-6-[(aminoiminomethyl)amino]-N-methyl-, (3S)
  • Structure : Includes pyrimidinyl and guanidine-like groups, increasing hydrogen-bonding capacity.
  • Properties: Molecular weight 355.40 g/mol .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Activity/Property
This compound ~250.30 (estimated) Fluorophenyl, hexanamide Unknown (structural analog data)
N-[2-(1H-Indol-3-yl)ethyl]hexanamide ~274.35 (estimated) Indole, hexanamide Anti-parasitic
6-(Acetylamino)-N-(5-ethyl-thiadiazol) ~300.38 (estimated) Thiadiazole, acetylamino Antimicrobial potential
N-(5-Amino-2-fluorophenyl)-propanamide 304.32 Methoxyphenoxy, propanamide High lipophilicity
N-(5-Amino-2-fluorophenyl)-acetamide 274.29 Methylphenoxy, acetamide Steric bulk

Key Findings and Implications

Chain Length : Longer acyl chains (e.g., hexanamide) may improve binding to hydrophobic targets but reduce solubility.

Substituent Effects : Electron-withdrawing groups (e.g., fluorine, thiadiazole) enhance stability and target interaction.

Biological Activity

N-(5-Amino-2-fluorophenyl)hexanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 5-amino-2-fluoroaniline with hexanoyl chloride, typically in the presence of a base such as triethylamine. This process involves controlled conditions to ensure high yield and purity, followed by purification techniques like recrystallization or chromatography.

Chemical Formula : C12_{12}H16_{16}F1_{1}N2_{2}O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to diverse effects depending on the cellular context. The compound has been investigated for its role in:

  • Protein Interactions : It serves as a tool in studying protein functions and interactions.
  • Quorum Sensing Inhibition : Similar compounds have shown potential in inhibiting quorum sensing in bacteria, suggesting that this compound may exhibit similar properties .

Antimicrobial Properties

Research indicates that this compound could act as an antimicrobial agent by inhibiting bacterial communication mechanisms (quorum sensing). This property is vital for developing new therapeutic strategies against bacterial infections .

Neuroprotective Effects

The compound's structural analogs have been studied for their neuroprotective effects, particularly in relation to neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated the ability to inhibit the production of β-amyloid peptides, which are implicated in Alzheimer's pathology .

Case Studies and Research Findings

  • Quorum Sensing Inhibition :
    • A study highlighted that derivatives of hexanamide exhibited significant inhibition of bioluminescence and violacein production in bacterial strains, indicating their potential as quorum sensing inhibitors .
  • Neurodegenerative Disease Models :
    • Research on structurally related compounds has shown promise in enhancing mitochondrial function and protecting neuronal cells from degeneration. These findings suggest that this compound could be explored further for similar applications .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related derivatives revealed favorable properties such as good stability and permeability across biological membranes, essential for therapeutic efficacy .

Summary of Biological Activities

Activity TypeDescription
AntimicrobialPotential inhibition of bacterial quorum sensing mechanisms
NeuroprotectivePossible inhibition of β-amyloid peptide production
Enzyme InteractionModulation of enzyme activity through specific binding

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(5-Amino-2-fluorophenyl)hexanamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between hexanoic acid derivatives and 5-amino-2-fluorobenzene. Key steps include:

  • Protecting the amino group (e.g., with Boc or acetyl groups) to prevent side reactions during coupling .
  • Using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF to enhance reaction yield .
  • Purification via column chromatography or recrystallization to isolate the product.
    • Optimization Tips : Monitor reaction progress with TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) to drive completion .

Q. How should N-(5-Amino-2-fluorophenyl)hexanamide be handled to ensure safety and stability?

  • Safety Protocols :

  • Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2 for skin/eye irritation) .
  • Use fume hoods to minimize inhalation of aerosols (GHS H335: respiratory irritation) .
    • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are critical for characterizing N-(5-Amino-2-fluorophenyl)hexanamide?

  • 1H/13C NMR : Confirm structure via peaks for the hexanamide chain (δ 0.8–2.3 ppm) and aromatic protons (δ 6.5–7.5 ppm). Fluorine substituents split signals predictably .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern .

Advanced Research Questions

Q. How do structural modifications (e.g., acyl chain length, substituents) in hexanamide derivatives affect cytotoxicity?

  • SAR Insights :

  • Reducing acyl chain length from C9 (capsaicin) to C5 (analog AN4) decreases cytotoxicity in hepatoma cells but retains partial activity .
  • Electron-withdrawing groups (e.g., fluorine at ortho-position) enhance metabolic stability but may reduce membrane permeability .
    • Experimental Design : Compare analogs using standardized assays (e.g., MTT) across multiple cell lines. Include positive/negative controls (e.g., capsaicin for TRPV1 activation) .

Q. How can discrepancies in cytotoxicity data between in vitro models be resolved?

  • Troubleshooting Steps :

  • Validate cell line health (e.g., mycoplasma testing) and assay conditions (e.g., serum-free vs. serum-containing media).
  • Normalize data to cell count (e.g., via ATP assays) rather than relying solely on optical density (MTT) .
  • Perform dose-response curves (IC₅₀ calculations) to account for batch-to-batch variability .

Q. What advanced chromatographic methods are validated for impurity profiling of N-(5-Amino-2-fluorophenyl)hexanamide?

  • HPLC Protocols :

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase: Gradient of acetonitrile/0.1% formic acid.
  • Detection: UV at 254 nm for aromatic amines; relative response factors (RRF) for quantification .
    • Impurity Limits : Total impurities ≤0.5% (pharmacopeial standards); individual impurities ≤0.1% .

Q. How can metabolic stability studies for N-(5-Amino-2-fluorophenyl)hexanamide be designed?

  • Methodology :

  • Incubate compound with liver microsomes (human/rat) at 37°C.
  • Use NADPH-regenerating systems to simulate Phase I metabolism .
  • Quantify parent compound depletion via LC-MS/MS over 60 minutes.
    • Data Interpretation : Calculate intrinsic clearance (CLint) using the in vitro half-life .

Q. What computational strategies predict binding interactions of N-(5-Amino-2-fluorophenyl)hexanamide with biological targets?

  • Approaches :

  • Molecular docking (AutoDock Vina) to screen against TRPV1 or kinase targets.
  • MD simulations (GROMACS) to assess ligand-receptor stability over 100 ns .
    • Validation : Compare computational results with experimental SPR or ITC binding data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-fluorophenyl)hexanamide
Reactant of Route 2
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N-(5-Amino-2-fluorophenyl)hexanamide

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